5-(2-Nitroethenyl)-2-(benzyloxy)phenol chemical properties
5-(2-Nitroethenyl)-2-(benzyloxy)phenol chemical properties
An In-Depth Technical Guide to the Chemical Properties of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol
Abstract
5-(2-Nitroethenyl)-2-(benzyloxy)phenol is a derivative of β-nitrostyrene, a class of compounds recognized for their significant utility as versatile intermediates in organic synthesis. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this specific molecule. Its structure is characterized by a phenol core bearing a benzyl protecting group at the C2 position and a conjugated nitroethenyl substituent at the C5 position. This arrangement of functional groups imparts a unique reactivity profile, making it a valuable precursor for the synthesis of various pharmaceuticals and fine chemicals. This document details the primary synthetic methodologies, focusing on the Henry-Knoevenagel condensation, and explores the compound's spectroscopic signature, chemical reactivity, and potential transformations relevant to researchers in medicinal chemistry and drug development.
Molecular Structure and Physicochemical Properties
The chemical architecture of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol is foundational to its reactivity. The electron-withdrawing nitro group, in conjugation with the aromatic ring and the vinyl linker, renders the β-carbon of the ethenyl group highly electrophilic. The benzyloxy group serves as a common protecting group for the ortho-phenol, which can be strategically removed in later synthetic steps to yield the free phenol, a common pharmacophore in bioactive molecules.[1]
Caption: Chemical Structure of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol.
Table 1: Physicochemical Properties of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol
| Property | Value | Source/Method |
| Molecular Formula | C₁₅H₁₃NO₄ | - |
| Molecular Weight | 271.27 g/mol | - |
| Appearance | Expected to be a yellow or orange solid | Analogy to similar nitrostyrenes[2] |
| XLogP3 | ~3.5 - 4.0 (Predicted) | Based on related structures[3] |
| Hydrogen Bond Donor Count | 1 (Phenolic OH) | - |
| Hydrogen Bond Acceptor Count | 4 (Nitro O, Ether O) | - |
| Rotatable Bond Count | 4 | - |
Synthesis and Purification
The most direct and widely employed method for the synthesis of β-nitrostyrenes is the Henry-Knoevenagel condensation reaction.[4] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane, followed by dehydration.[5]
Precursor Synthesis: 2-(Benzyloxy)-5-formylphenol
The primary precursor for the target molecule is 2-(benzyloxy)-5-formylphenol. A plausible synthetic route begins with the protection of a suitable phenol, followed by formylation.
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Benzyl Protection: The synthesis starts with a commercially available substituted phenol, such as 4-hydroxybenzaldehyde. The phenolic hydroxyl group is protected as a benzyl ether to prevent unwanted side reactions during subsequent steps. This is typically achieved by reacting the phenol with benzyl bromide or benzyl chloride in the presence of a weak base like potassium carbonate (K₂CO₃).[6]
-
Formylation: The introduction of a formyl group onto the aromatic ring can be accomplished through various methods, such as the Vilsmeier-Haack or Duff reaction. Given the electronic nature of the protected phenol, a directed ortho-formylation might be challenging, so starting from a pre-formylated and suitably substituted phenol is often more efficient.
Henry-Knoevenagel Condensation
The core synthetic step involves the condensation of 2-(benzyloxy)-5-formylphenol with nitromethane.
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: Ammonium Acetate Catalysis [2]
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Reaction Setup: To a solution of 2-(benzyloxy)-5-formylphenol (1.0 eq) in absolute ethanol, add nitromethane (1.5-3.0 eq) and ammonium acetate (2.0-3.0 eq).
-
Heating: Heat the reaction mixture at 60-80 °C for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, the mixture is cooled to room temperature and then placed in a refrigerator for 15-30 minutes to facilitate precipitation.
-
Isolation: The resulting precipitate, typically an orange or yellow solid, is collected by filtration.
-
Purification: The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture.
Causality Note: The use of a weak base like ammonium acetate is crucial. Strong bases could deprotonate the phenolic proton or induce the self-condensation of the aldehyde, leading to undesirable side products.[5]
Reaction Mechanism
The Henry-Knoevenagel reaction proceeds through a well-established mechanism involving a nitroaldol addition followed by elimination.
Caption: Mechanism of the Henry-Knoevenagel condensation.
The reaction is initiated by the deprotonation of nitromethane by the base to form a resonance-stabilized nitronate anion.[7] This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting nitroaldol intermediate subsequently undergoes dehydration, often spontaneously or upon gentle heating, to yield the final α,β-unsaturated product.[8]
Spectroscopic and Analytical Characterization
While specific experimental data for 5-(2-nitroethenyl)-2-(benzyloxy)phenol is not widely published, its spectroscopic properties can be reliably predicted based on its functional groups and analysis of structurally similar compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Expected Characteristics | Rationale/Reference |
| ¹H NMR | Aromatic Protons | δ 6.8-7.6 ppm, complex multiplets | Typical range for substituted benzene rings.[9] |
| Vinyl Protons | δ 7.5-8.2 ppm, two doublets (J ≈ 13-16 Hz) | Characteristic of trans-alkenes in nitrostyrenes. | |
| Benzyl CH₂ | δ ~5.1 ppm, singlet | Common shift for benzylic ether protons.[9] | |
| Phenolic OH | δ ~10.5 ppm, broad singlet | Intramolecular H-bonding can shift it downfield.[10] | |
| ¹³C NMR | Aromatic Carbons | δ 110-160 ppm | Standard aromatic region. |
| Vinyl Carbons | δ ~130-145 ppm | Shifted downfield due to conjugation with nitro group. | |
| Nitro-bearing Carbon | δ ~138 ppm | - | |
| IR (cm⁻¹) | O-H Stretch | 3200-3500 (broad) | Phenolic hydroxyl group.[11] |
| C-H Stretch (Aromatic) | 3000-3100 | - | |
| C=C Stretch (Alkene) | 1620-1640 | Conjugated double bond. | |
| NO₂ Stretch | 1500-1530 (asym), 1330-1360 (sym) | Characteristic strong absorptions for nitro groups. | |
| C-O Stretch (Ether) | 1230-1270 | Aryl-alkyl ether. | |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 271.08 | Expected exact mass. |
| Key Fragments | m/z = 225 (-NO₂) m/z = 180 (-C₇H₇, benzyl) m/z = 91 (C₇H₇⁺, tropylium ion) | Common fragmentation pathways for nitroaromatics and benzyl ethers. |
Chemical Reactivity and Potential Transformations
The rich functionality of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol makes it a versatile substrate for further chemical modification.
Reactivity of the Nitroethenyl Group
The conjugated nitroethenyl moiety is a powerful electron-withdrawing group that activates the molecule for several important transformations.[12]
-
Michael Addition: The β-carbon is highly electrophilic and readily undergoes conjugate addition with a wide range of nucleophiles, including amines, thiols, and carbanions. This provides a facile route to α-substituted β-nitroethyl compounds.[12]
-
Reduction: The nitro group can be selectively reduced to an amine using various reagents (e.g., H₂/Pd-C, Fe/HCl, SnCl₂). This transformation is a cornerstone in the synthesis of phenethylamine derivatives, a scaffold present in numerous pharmaceuticals.
-
Cycloaddition Reactions: The electron-deficient double bond can act as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions, enabling the construction of complex cyclic systems.[12]
Role and Cleavage of the Benzyl Protecting Group
The benzyloxy group serves to mask the reactive phenolic hydroxyl. Its removal is a key step in many synthetic sequences to unmask the bioactive phenol.
-
Debenzylation: This is most commonly achieved via catalytic hydrogenation (e.g., H₂, Pd/C), which simultaneously reduces the nitroethenyl double bond and potentially the nitro group itself, depending on the conditions. Alternative methods for cleaving benzyl ethers, such as using strong acids (HBr), are also available.
Unique Reactivity of the ortho-Alkoxy/Hydroxy System
Upon debenzylation, the resulting ortho-hydroxy-β-nitrostyrene exhibits unusual reactivity not seen in other nitrostyrene isomers.[13]
-
Suppressed Photoisomerization: The presence of the ortho-hydroxyl group can suppress the typical E/Z photoisomerization of the double bond. This is attributed to the formation of a tautomeric nitronic acid intermediate, which provides an alternative, lower-energy pathway for relaxation back to the more stable E-isomer.[12][13]
-
C-C Bond Cleavage: In reactions with certain amines, ortho-hydroxy-β-nitrostyrenes can undergo an unusual C-C bond cleavage to afford imines, a reaction pathway not observed with meta- or para-hydroxy isomers. This is thought to be facilitated by the ortho-hydroxyl group.[12]
Potential Applications in Research and Drug Development
5-(2-Nitroethenyl)-2-(benzyloxy)phenol is not typically an end-product but rather a strategic intermediate. Its value lies in its potential to be transformed into more complex molecules with therapeutic potential.
-
Scaffold for Bioactive Compounds: Phenolic compounds are well-known for their broad biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][14] The title compound serves as a protected precursor to a substituted phenol, allowing for modifications elsewhere in the molecule before unmasking the key phenolic hydroxyl group.
-
Precursor to Phenethylamines: As mentioned, reduction of the nitro group provides access to substituted phenethylamines, a privileged scaffold in medicinal chemistry.
-
Pro-drug Development: The benzyloxy group could potentially be used in a pro-drug strategy, where the less active, protected form is metabolized in vivo to release the active phenolic drug.
Conclusion
5-(2-Nitroethenyl)-2-(benzyloxy)phenol is a synthetically valuable molecule whose chemical properties are dominated by the interplay of its three key functional components: the benzyloxy-protected phenol, the aromatic core, and the electrophilic nitroethenyl group. Its synthesis is readily achievable through the robust Henry-Knoevenagel condensation. Understanding its reactivity, including the unique behaviors conferred by the ortho-substituent upon deprotection, allows researchers and drug development professionals to leverage this compound as a versatile building block for the creation of novel and complex molecular architectures with potential pharmacological applications.
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